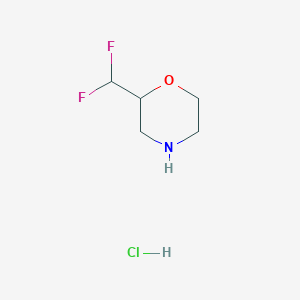

2-(Difluoromethyl)morpholine hydrochloride

Description

Contextualization within Fluorinated Heterocycles

Heterocyclic compounds, particularly those containing nitrogen, are fundamental scaffolds in a vast number of biologically active molecules and approved drugs. The introduction of fluorine atoms into these heterocyclic structures, creating fluorinated heterocycles, has become a powerful strategy in drug discovery. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly modulate a molecule's physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.

The morpholine (B109124) ring itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov Its presence can improve the pharmacokinetic profile of a compound. nih.gov When combined with fluorine, as in 2-(difluoromethyl)morpholine (B6616687), the resulting molecule benefits from the advantageous properties of both the morpholine scaffold and the fluorine atoms.

Significance in Modern Synthetic Chemistry

The difluoromethyl group (CHF₂) is of particular interest in medicinal chemistry as it is considered a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups. nih.gov This means it can mimic the function of these groups in biological systems while offering improved properties. The incorporation of a difluoromethyl group into a molecule can introduce a weak hydrogen bond donor capability, potentially enhancing interactions with biological targets. rsc.org

The development of synthetic methods for the direct introduction of the difluoromethyl group into heterocyclic compounds is an active area of research. acs.orgresearchgate.net Compounds like 2-(difluoromethyl)morpholine hydrochloride serve as valuable building blocks in these synthetic endeavors, allowing for the construction of more complex molecules with potential therapeutic applications. The presence of the morpholine nitrogen provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

Overview of Current and Emerging Research Directions

Current research involving fluorinated morpholines and related heterocycles is focused on several key areas. A primary direction is the development of novel and efficient synthetic methodologies for their preparation. This includes the exploration of new fluorinating reagents and catalytic systems to achieve regioselective and stereoselective fluorination.

Another significant research avenue is the incorporation of these fluorinated building blocks into larger molecules to explore their potential as therapeutic agents. Given the prevalence of the morpholine scaffold in drugs targeting the central nervous system (CNS), there is considerable interest in evaluating difluoromethylated morpholine derivatives for neurological applications. rsc.org The unique properties of the difluoromethyl group could lead to the development of new drug candidates with improved efficacy and pharmacokinetic profiles.

Furthermore, the application of computational studies to predict the properties and biological activities of new fluorinated heterocycles is an emerging trend. These in silico methods can help to guide synthetic efforts and prioritize compounds for further investigation, accelerating the drug discovery process. As the understanding of the role of fluorine in molecular design continues to grow, compounds like this compound are poised to play an increasingly important role in the development of next-generation pharmaceuticals.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(difluoromethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWKZGSDPAPRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095408-94-7 | |

| Record name | 2-(difluoromethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Difluoromethyl Morpholine Hydrochloride and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis of Morpholine (B109124) Scaffolds

The creation of chiral morpholine rings is a foundational aspect of synthesizing stereochemically pure 2-(difluoromethyl)morpholine (B6616687). Methodologies often focus on establishing the stereocenter at the C2 position prior to or during the ring-forming cyclization step.

Chiral Auxiliary and Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the morpholine backbone. researcher.life This approach transfers the inherent chirality of the starting material to the final product. For instance, enantiopure 1,2-amino alcohols, which are essential precursors for morpholines, can be derived from the chiral pool. d-nb.info

Chiral auxiliary-based methods involve the temporary attachment of a chiral group to an achiral substrate to direct a stereoselective transformation. researchgate.net For example, pseudoephedrine can be used as a chiral auxiliary in reactions with arylglyoxals to produce chiral morpholinone intermediates with high diastereoselectivity. nih.gov These intermediates can then be further processed to yield the desired morpholine derivatives after the auxiliary is cleaved.

Table 1: Comparison of Chiral Pool and Chiral Auxiliary Approaches

| Approach | Principle | Advantages | Disadvantages | Example Precursors |

|---|---|---|---|---|

| Chiral Pool | Incorporation of a readily available chiral molecule into the final structure. | High enantiopurity, predictable stereochemistry. | Limited to the structural diversity of the chiral pool. | Amino acids, hydroxy acids, terpenes. researcher.life |

| Chiral Auxiliary | Temporary use of a chiral molecule to direct stereoselective bond formation. | Broad applicability, high diastereoselectivity can be achieved. | Requires additional steps for attachment and removal of the auxiliary. | Pseudoephedrine, Evans oxazolidinones. researchgate.netnih.gov |

Asymmetric Catalysis in C-C and C-N Bond Formations

Asymmetric catalysis offers a more efficient and atom-economical route to chiral morpholines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov

A key strategy is the asymmetric hydrogenation of unsaturated morpholine precursors, such as dehydromorpholines. semanticscholar.org Using chiral phosphine (B1218219) ligands complexed with rhodium, for example, allows for the highly enantioselective reduction of the C=C double bond to establish the stereocenter at the C2 position. nih.govrsc.org This "after cyclization" method is powerful for producing a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee). nih.gov

Organocatalysis also presents a viable pathway. Chiral morpholine-based catalysts, for instance, have been explored for their ability to facilitate asymmetric C-C bond formations, such as the 1,4-addition of aldehydes to nitroolefins. nih.gov While morpholine enamines are generally less reactive than their pyrrolidine (B122466) counterparts, appropriately designed catalysts can achieve high yields and stereoselectivity. nih.gov These catalytic methods are crucial for creating the chiral centers necessary for the synthesis of specific stereoisomers of 2-(difluoromethyl)morpholine.

Strategic Introduction of the Difluoromethyl Moiety

The incorporation of the difluoromethyl (-CF2H) group is a critical step that can be achieved either by adding the group to an existing molecule or by constructing the molecule from a fluorinated starting material.

Direct Difluoromethylation Protocols

Direct C-H difluoromethylation has emerged as a powerful technique for installing the -CF2H group, often at a late stage in the synthesis. researchgate.netnih.gov These methods avoid the need for pre-functionalized substrates. researchgate.net Photoredox catalysis is a prominent approach, where visible light is used to generate a difluoromethyl radical (•CF2H) from a suitable precursor, such as sodium difluoromethanesulfinate (HCF2SO2Na). bohrium.comresearchgate.net This radical can then be added to a heterocycle. bohrium.com These reactions are often performed under mild, metal-free conditions, enhancing their applicability. researchgate.netbohrium.com

Table 2: Reagents for Direct Difluoromethylation

| Reagent/Precursor | Method | Advantages |

|---|---|---|

| Sodium difluoromethanesulfinate (HCF2SO2Na) | Visible-light photoredox catalysis | Stable, inexpensive, mild conditions, metal-free options. researchgate.netresearchgate.net |

| Difluoromethyltriphenylphosphonium bromide | Visible light-induced radical cascade | Bench-stable and accessible precursor. researchgate.net |

| [Bis(difluoroacetoxy)iodo]benzene | Photoredox catalysis | Effective for C(sp2)–H difluoromethylation. bohrium.com |

Incorporation via Fluorinated Building Blocks

An alternative and widely used strategy is to employ a building block that already contains the difluoromethyl group. researchgate.netnih.gov This approach involves synthesizing a smaller, fluorinated molecule that can then be elaborated into the final morpholine structure. For example, a nucleophilic difluoromethyl synthon can be reacted with an appropriate electrophile to construct a key intermediate. acs.org Reagents like (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) can serve as precursors to difluorocarbene, which can then be used to assemble more complex difluoromethylated structures. nih.gov This building block approach allows for precise placement of the -CF2H group and is integral to many synthetic routes where direct difluoromethylation may be challenging or unselective. researchgate.net

Cyclization Reactions for Morpholine Ring Construction

The final and defining step in the synthesis is the formation of the morpholine ring. The choice of cyclization strategy depends on the available precursors and the desired substitution pattern.

A common method involves the intramolecular cyclization of an N-substituted-2-amino alcohol derivative. For instance, an N-allyl-β-amino alcohol can undergo an electrophile-induced cyclization. banglajol.info Treatment with bromine can initiate a halocyclization reaction to form a bromomethyl-substituted morpholine. banglajol.info Another powerful strategy is the intramolecular Williamson ether synthesis, where an alcohol nucleophilically attacks an alkyl halide within the same molecule to close the ring.

Multicomponent reactions (MCRs) offer a convergent and efficient route to highly substituted morpholines. acs.orgnih.gov An Ugi-type MCR can be used to assemble a linear precursor, which then undergoes a base-induced intramolecular SN2 reaction to yield the morpholine ring in a one-pot or sequential process. acs.org Other methods include the base-catalyzed cascade reaction of a tosyl-oxazetidine with α-formyl carboxylates to produce morpholine hemiaminals, which can be further functionalized. nih.govacs.org

Table 3: Mentioned Compound Names

| Compound Name | Role in Synthesis |

|---|---|

| 2-(Difluoromethyl)morpholine hydrochloride | Target Compound |

| Pseudoephedrine | Chiral Auxiliary |

| Sodium difluoromethanesulfinate | Difluoromethyl Radical Precursor |

| (Bromodifluoromethyl)trimethylsilane | Difluorocarbene Precursor |

| Tosyl-oxazetidine | Cyclization Precursor |

Hydrochloride Salt Formation and Purification Techniques

The conversion of the free base form of 2-(difluoromethyl)morpholine to its hydrochloride salt is a critical step for its isolation, purification, and handling, as the salt form typically exhibits greater crystallinity and stability. Purification strategies are designed to isolate the target compound with high purity and, when necessary, to separate its stereoisomers.

Hydrochloride Salt Formation

The formation of this compound is achieved by reacting the morpholine free base, which is basic due to the nitrogen atom in the heterocycle, with hydrochloric acid. atamankimya.com This acid-base reaction results in the formation of the morpholinium chloride salt. While specific experimental procedures for this exact compound are proprietary and found within patent literature, the methodology follows standard organic chemistry principles for the formation of amine hydrochlorides.

The reaction is typically carried out by dissolving the crude or purified 2-(difluoromethyl)morpholine free base in a suitable organic solvent and then introducing hydrochloric acid. The choice of solvent and the form of hydrochloric acid are key variables that influence the precipitation and crystallinity of the resulting salt. Common methods include the use of anhydrous HCl, such as a solution in an organic solvent or as a gas, to prevent the incorporation of water into the final product.

| HCl Reagent | Solvent System | General Procedure | Rationale / Notes |

|---|---|---|---|

| HCl in Diethyl Ether | Diethyl Ether, Dichloromethane (B109758) (DCM) | The free base is dissolved in the solvent, and a stoichiometric amount of HCl in diethyl ether is added. The hydrochloride salt typically precipitates out of the solution. | Commonly used for small-scale preparations. The insolubility of the salt in the ether/DCM mixture drives the precipitation. |

| HCl in 2-Propanol (Isopropanol) | 2-Propanol, Ethanol (B145695) | The free base is treated with a solution of HCl in 2-propanol. The salt may precipitate upon addition or after cooling or the addition of an anti-solvent. | 2-Propanol is often a good solvent for recrystallizing hydrochloride salts, allowing for purification after formation. researchgate.net |

| Anhydrous HCl gas | Various non-protic solvents (e.g., Toluene, Ethyl Acetate) | HCl gas is bubbled through a solution of the free base. The precipitated salt is collected by filtration. | This method avoids the introduction of additional solvents like ether or alcohols and is highly effective for producing an anhydrous salt. |

| Concentrated Aqueous HCl | Ethanol, Water | The free base is dissolved in a solvent like ethanol, and concentrated aqueous HCl is added. The salt is often isolated after solvent evaporation and subsequent purification. | While simple, this method introduces water, which may need to be removed. It is analogous to procedures used for other morpholine derivatives. researchgate.net |

Purification Techniques

Purification of the crude this compound is essential to remove unreacted starting materials, by-products from the preceding synthetic steps, and excess acid. The primary method for purifying the solid salt is recrystallization.

Recrystallization and Precipitation

Recrystallization is a technique that relies on the differences in solubility of the compound and impurities in a specific solvent or solvent system at different temperatures. For amine hydrochlorides, polar solvents are generally required. A common strategy involves dissolving the crude salt in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly. As the solution cools, the solubility of the hydrochloride salt decreases, leading to the formation of purified crystals, while impurities remain in the solution.

Alternatively, precipitation can be induced by adding an "anti-solvent" to a solution of the crude salt. The anti-solvent is a liquid in which the desired salt is insoluble. This technique is particularly useful when a suitable single-solvent system for recrystallization cannot be found. For instance, the salt might be dissolved in a solvent like dimethylformamide (DMF) or an alcohol, followed by the controlled addition of an anti-solvent such as water, diethyl ether, or n-hexane to induce the formation of solid crystals. researchgate.netgoogle.comgoogle.com The resulting solid is then collected by filtration, washed with a small amount of the cold recrystallization solvent or the anti-solvent, and dried under vacuum.

| Technique | Solvent / System | Typical Conditions | Outcome |

|---|---|---|---|

| Recrystallization | 2-Propanol | Dissolve crude salt in hot 2-propanol, cool slowly to room temperature, then potentially cool further in an ice bath. | Yields purified crystalline hydrochloride salt. 2-Propanol is often preferred over ethanol for amine hydrochlorides. researchgate.net |

| Recrystallization | Ethanol / Diethyl Ether | Dissolve crude salt in a minimum of hot ethanol, then slowly add diethyl ether as an anti-solvent until turbidity is observed. Cool to induce crystallization. | Precipitation of the purified salt; impurities may remain in the solvent mixture. researchgate.net |

| Precipitation | Dichloromethane / n-Hexane | Dissolve the compound in dichloromethane and add n-hexane as an anti-solvent. | This system is noted for recrystallizing N-substituted morpholine free bases and may be adapted for salts. google.com |

| Washing | Diethyl Ether, Acetone | The filtered crude salt is washed or slurried with a solvent in which the salt has very low solubility. | Removes highly soluble organic impurities without dissolving the desired product. researchgate.net |

Purification of Stereoisomers

Since the 2-position of the morpholine ring is a stereocenter, 2-(difluoromethyl)morpholine exists as a pair of enantiomers. The separation of these enantiomers is typically accomplished by chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). nih.gov This separation is usually performed on the free base or a protected intermediate before the final hydrochloride salt formation.

The principle of chiral HPLC relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. researchgate.net

| Parameter | Common Selection | Function / Purpose |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | Separates the (R)- and (S)-enantiomers based on differential interaction with a chiral stationary phase. youtube.com |

| Stationary Phase | Cellulose or Amylose derivatives on a silica (B1680970) support (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | The chiral environment of the CSP forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. researchgate.net |

| Mobile Phase | Hexane / Isopropanol or Hexane / Ethanol mixtures | The ratio of the non-polar alkane to the polar alcohol modifier is optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net |

| Derivatization (Optional) | Formation of diastereomers with a chiral resolving agent. | If direct separation is difficult, the enantiomers can be reacted with a pure chiral molecule to form diastereomers, which can then be separated on a standard (achiral) HPLC column. nih.gov |

Advanced Applications in Organic Synthesis and Chemical Space Exploration

As a Versatile Building Block in the Synthesis of Complex Molecular Architectures

2-(Difluoromethyl)morpholine (B6616687) hydrochloride is a versatile small molecule scaffold used in the synthesis of more complex chemical structures. biosynth.com Its utility as a building block allows for the systematic expansion of saturated drug-like scaffolds, varying in regiochemistry and stereochemistry. nih.gov This approach enables the creation of diverse C-substituted morpholines that can be incorporated into medicinal chemistry and library synthesis for fragment screening. nih.gov The synthesis of complex molecules often involves multi-step processes, and the use of well-defined building blocks like 2-(difluoromethyl)morpholine is crucial for efficiency and achieving desired molecular diversity. nih.govbiosynth.com

For instance, the synthesis of various 2-substituted chiral morpholines has been achieved through methods like asymmetric hydrogenation of unsaturated morpholines. nih.govrsc.org These chiral morpholines are valuable intermediates for bioactive compounds. nih.govrsc.org The development of catalytic enantioselective methods for constructing morpholines, including those with quaternary stereocenters, further highlights the importance of substituted morpholine (B109124) building blocks in creating complex and stereochemically defined molecules. rsc.org

Integration into Scaffolds for Chemical Biology and Drug Discovery Research

The morpholine ring is a privileged scaffold in medicinal chemistry due to its contribution to a wide range of biological activities and its ability to improve the pharmacokinetic profile of bioactive molecules. nih.gov In the context of drug discovery for the central nervous system (CNS), morpholine and its analogues are particularly valuable due to their unique conformational and physicochemical properties that can enhance permeability across the blood-brain barrier. nih.govresearchgate.net The integration of the difluoromethyl group into the morpholine scaffold further modulates these properties. researchgate.net

Conformationally constrained scaffolds are of significant interest in drug design as they can lead to improved potency and selectivity. The synthesis of conformationally locked, rigid three-dimensional structures incorporating the morpholine ring has been reported. nih.gov For example, bridged morpholine-proline chimeras have been synthesized, representing rigid structures where the electronic features may be useful in peptidomimetic design. nih.gov

The incorporation of the morpholine unit can be used to create conformationally constrained U-shaped scaffolds, which have been investigated to improve the pharmacokinetic profiles of drug candidates. nih.gov In the development of Retinoic-acid-related orphan receptor γt (RORγt) inverse agonists for autoimmune diseases, morpholine analogues were successfully identified with improved pharmacokinetic profiles and high potency. nih.gov The constrained conformation of these molecules was confirmed by X-ray co-crystal structure analysis, highlighting the importance of rigid scaffolds in drug design. nih.gov

The difluoromethyl (CF2H) group plays a crucial role in drug design and discovery. nih.gov It can act as a hydrogen bond donor, potentially enhancing drug-target affinity and specificity. nih.govmdpi.com The CF2H group is also considered a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov The introduction of a difluoromethyl group can significantly impact a molecule's properties, including lipophilicity, which is a key factor in drug design. researchgate.netnih.gov

In molecular design, the CF2H group is often used to fine-tune the physicochemical characteristics of a compound. researchgate.net Compared to the more common trifluoromethyl (CF3) group, the difluoromethyl group offers different electronic and steric properties. nih.govmdpi.combohrium.com While the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, the difluoromethyl group's ability to act as a hydrogen bond donor provides an additional tool for medicinal chemists to optimize drug-receptor interactions. nih.govmdpi.combohrium.com The strategic placement of a difluoromethyl group on a morpholine scaffold can therefore lead to compounds with improved biological activity and pharmacokinetic profiles. researchgate.netnih.gov

Application in Stereoselective Transformations

The chiral nature of substituted morpholines makes them valuable in stereoselective synthesis. nih.govrsc.orgbanglajol.info The development of methods to produce enantiomerically pure morpholines is an active area of research. nih.govrsc.org

While specific examples of 2-(difluoromethyl)morpholine hydrochloride acting as a chiral ligand precursor were not found in the provided search results, the synthesis of various chiral morpholines for use in asymmetric catalysis is well-documented. For instance, chiral diphosphine ligands have been used with rhodium to catalyze the asymmetric hydrogenation of unsaturated morpholines, producing 2-substituted chiral morpholines with high enantioselectivity. nih.govrsc.org This demonstrates the potential for chiral morpholine derivatives to serve as precursors for ligands in asymmetric synthesis. The synthesis of chiral morpholines is a key step in creating these ligands, which are crucial for producing enantiomerically pure compounds. nih.gov

Similarly, while direct evidence of this compound being used as a chiral auxiliary is not present in the search results, the broader class of chiral molecules, including morpholine derivatives, often finds application as chiral auxiliaries in asymmetric synthesis. Chiral auxiliaries are used to control the stereochemical outcome of a reaction and are then typically removed from the product molecule. The synthesis of optically active 2- and 3-trifluoromethylmorpholines has been reported, and these compounds have been comprehensively characterized, suggesting their potential as building blocks for various applications in drug discovery, which could include their use as chiral auxiliaries. The ability to synthesize specific stereoisomers of substituted morpholines is essential for their application as chiral auxiliaries. banglajol.info

Mechanistic Insights into Reactions Involving 2 Difluoromethyl Morpholine Hydrochloride

Elucidation of Reaction Mechanisms in Morpholine (B109124) Ring Construction

The construction of the morpholine ring is a fundamental process in the synthesis of a wide array of biologically active molecules. nih.gov General methodologies for morpholine synthesis often serve as a basis for preparing substituted derivatives like 2-(difluoromethyl)morpholine (B6616687). These methods typically involve the formation of the core heterocyclic structure from acyclic precursors.

One common strategy for forming the morpholine ring is the cyclization of amino alcohols. researchgate.net This process can be influenced by various factors that dictate the reaction mechanism, including the nature of the starting materials and the reaction conditions. For instance, a photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted morpholines. nih.gov Mechanistic studies of this particular method reveal that the reaction proceeds through the formation of a radical cation intermediate. nih.gov

Another approach involves the ring opening of activated small rings, such as tosyl-oxazetidine, with a suitable nucleophile. This can lead to the formation of 2- and 3-substituted morpholine congeners. The diastereoselectivity of such reactions is often controlled by the avoidance of steric strain and by stereoelectronic effects like the anomeric effect.

While specific mechanistic studies for the construction of the 2-(difluoromethyl)morpholine ring are not extensively detailed in publicly available literature, the general principles of morpholine synthesis suggest that the pathway would likely involve the cyclization of a difluoromethylated amino alcohol derivative. The precise mechanism, including the nature of the transition states and the factors controlling stereoselectivity, would be a subject for dedicated investigation.

Detailed Studies on Difluoromethylation Reaction Pathways

The introduction of a difluoromethyl (CF2H) group into a molecule is a key step in the synthesis of 2-(difluoromethyl)morpholine. Various methods for difluoromethylation have been developed, often involving radical, nucleophilic, or electrophilic pathways. The choice of reagent and reaction conditions is crucial in determining the reaction mechanism and the regioselectivity of the difluoromethylation.

In the context of heterocyclic compounds, direct C-H difluoromethylation has emerged as a powerful tool. For instance, the difluoromethylation of quinoline (B57606) at the C-2, C-3, and C-4 positions has been explored, with different approaches required for each position. A plausible mechanism for the visible-light-driven difluoromethylation of quinoxalin-2-ones involves the generation of a difluoromethyl radical from a sulfonium (B1226848) salt photocatalyst. nih.gov This radical then adds to the heterocyclic ring, followed by an oxidation and deprotonation sequence to yield the final product. nih.gov

For other N-heterocycles, such as pyridines, radical difluoromethylation has also been investigated. The regioselectivity of these reactions can be controlled by switching the reaction conditions, for example, by transforming the pyridine (B92270) into a pyridinium (B92312) salt to alter its electronic properties.

Investigations into Reactivity, Chemoselectivity, and Regioselectivity

The reactivity, chemoselectivity, and regioselectivity of 2-(difluoromethyl)morpholine hydrochloride in subsequent chemical transformations are of interest for its application as a building block in organic synthesis. The presence of the difluoromethyl group and the morpholine ring, along with the hydrochloride salt form, influences the compound's chemical behavior.

The morpholine moiety itself can participate in various reactions. For example, in a morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides, mechanistic studies revealed the formation of an addition-elimination intermediate between morpholine and the gem-difluoroalkene. beilstein-journals.org The regioselectivity of the subsequent triazole formation is dictated by the initial nucleophilic attack of the morpholine. beilstein-journals.org

The regioselectivity of reactions involving substituted morpholines can be a complex issue. For example, the reaction of cyanothioacetamide with 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes can lead to a mixture of regioisomers, indicating a non-regiospecific character of the interaction. researchgate.net

Detailed research findings on the specific reactivity, chemoselectivity, and regioselectivity of this compound are not extensively documented in the reviewed literature. However, based on the known chemistry of morpholines and difluoromethylated compounds, it can be anticipated that the nitrogen atom of the morpholine ring would exhibit nucleophilic character, while the C-H bond of the difluoromethyl group could be susceptible to activation under certain conditions. The hydrochloride salt form would likely influence reactions sensitive to pH. Further experimental and computational studies would be necessary to fully elucidate the reactivity profile of this compound.

Structural Modifications and Rational Design of 2 Difluoromethyl Morpholine Derivatives

Synthesis of N-Substituted 2-(Difluoromethyl)morpholine (B6616687) Analogs

Modification at the nitrogen atom of the morpholine (B109124) ring is a common strategy to expand chemical diversity and modulate biological activity. Standard synthetic protocols are readily applicable to 2-(difluoromethyl)morpholine to generate a library of N-substituted analogs.

One of the most prevalent methods is reductive amination . This process involves the reaction of the secondary amine of the 2-(difluoromethyl)morpholine core with an aldehyde or ketone. This reaction forms an intermediate iminium ion, which is then reduced in situ to yield the N-substituted product. This method is noted for its high functional group tolerance and generally mild reaction conditions. nih.gov

Another widely used technique is N-alkylation . In this approach, 2-(difluoromethyl)morpholine is treated with an alkyl halide (such as benzyl (B1604629) chloride) in the presence of a base, like potassium carbonate, in a suitable solvent like acetonitrile. The base deprotonates the morpholine nitrogen, creating a nucleophile that subsequently displaces the halide to form the N-C bond. mdpi.com This method is effective for introducing a variety of alkyl and arylmethyl groups onto the nitrogen atom.

These synthetic strategies allow for the introduction of diverse substituents at the nitrogen position, which can significantly influence the molecule's interaction with biological targets. The table below summarizes these common synthetic approaches.

Table 1: Synthetic Methodologies for N-Substitution

| Method | Reagents & Conditions | Type of Substituent Introduced | Key Features |

|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Alkyl, Arylalkyl | High functional group tolerance, mild conditions. nih.gov |

| N-Alkylation | Alkyl/Arylalkyl Halide, Base (e.g., K₂CO₃), Acetonitrile | Alkyl, Benzyl | Straightforward procedure for introducing various groups. mdpi.com |

Synthesis of Ring-Substituted 2-(Difluoromethyl)morpholine Analogs

Introducing substituents onto the carbon backbone of the morpholine ring offers another avenue for structural diversification. These modifications can impose conformational constraints and introduce new points for interaction with biological targets. acs.org

A contemporary method for creating substituted morpholine congeners involves the ring-opening of a 2-tosyl-1,2-oxazetidine intermediate. acs.orgnih.gov This strategy allows for the diastereoselective synthesis of 2- and 3-substituted morpholines. The process begins with the reaction of the oxazetidine with a nucleophile, such as an α-formyl carboxylate, in the presence of a base catalyst. This reaction yields a morpholine hemiaminal, which can then undergo further synthetic modifications. acs.orgnih.gov

This approach is particularly valuable because it provides access to complex and conformationally rigid morpholine structures. The diastereoselectivity observed in these reactions is often governed by stereoelectronic factors, including the anomeric effect and the avoidance of steric strain between substituents. acs.org For instance, the reaction can be controlled to favor the formation of a specific diastereomer, which is crucial for developing selective therapeutic agents.

Preparation of Stereochemically Defined Derivatives

The control of stereochemistry is paramount in drug design, as different stereoisomers of a molecule can have vastly different biological activities. Several strategies exist for the preparation of stereochemically defined 2-(difluoromethyl)morpholine derivatives.

One effective method is the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. In this process, a chiral N-allyl-β-aminoalcohol is treated with an electrophile like bromine. This induces an intramolecular cyclization reaction that forms the morpholine ring. The stereochemistry of the starting amino alcohol directly translates to the stereochemistry of the final morpholine product, allowing for the synthesis of specific enantiomers or diastereomers with high purity. banglajol.info The reaction can be quenched at an early stage to yield a single diastereomer, demonstrating the kinetic control possible with this method. banglajol.info

Furthermore, the synthetic routes used for ring-substitution, such as the oxazetidine ring-opening strategy, can be designed to be either diastereoselective or diastereoconvergent, providing another powerful tool for constructing highly decorated and stereochemically defined morpholines. acs.orgnih.gov

Conformational Analysis of Substituted Morpholine Derivatives

The three-dimensional shape of a molecule is critical to its function. The morpholine ring typically exists in a stable chair conformation . cdnsciencepub.comacs.org This is energetically favored over the higher-energy boat conformation. Substituents on the ring can exist in either an axial or equatorial position.

Extensive studies on substituted morpholines using techniques like 13C NMR spectroscopy have established that bulky substituents preferentially occupy the equatorial position to minimize steric hindrance (A1,3 strain). acs.orgcdnsciencepub.com Therefore, in 2-(difluoromethyl)morpholine, the difluoromethyl group at the C-2 position is expected to predominantly reside in the equatorial orientation.

Theoretical calculations and spectroscopic methods have confirmed that for the parent morpholine molecule, the equatorial-chair conformer (with the N-H bond in the equatorial position) is more stable than the axial-chair conformer. acs.orgresearchgate.net The introduction of additional substituents on the nitrogen or other ring carbons will further influence the conformational equilibrium. The final preferred conformation will be a result of the interplay between steric effects (minimizing repulsion between bulky groups) and stereoelectronic effects (such as the anomeric effect from the ring oxygen). acs.org Understanding these conformational preferences is essential for designing molecules that fit precisely into the binding pocket of a target protein.

Table 2: Conformational Properties of Substituted Morpholines

| Feature | Description | Significance |

|---|---|---|

| Ring Conformation | Predominantly adopts a chair conformation. cdnsciencepub.comacs.org | Provides a stable and predictable three-dimensional scaffold. |

| Substituent Position | Bulky groups (like difluoromethyl) preferentially occupy the equatorial position. cdnsciencepub.com | Minimizes steric strain and dictates the spatial orientation of functional groups. |

Comprehensive Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

A ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling (J-coupling) patterns, and integration. For 2-(Difluoromethyl)morpholine (B6616687) hydrochloride, one would expect to observe distinct signals for the protons on the morpholine (B109124) ring and the single proton of the difluoromethyl group. The difluoromethyl proton (-CHF₂) would characteristically appear as a triplet due to coupling with the two equivalent fluorine atoms. The morpholine ring protons would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon of the difluoromethyl group would be identifiable by its characteristic triplet splitting pattern resulting from one-bond coupling to the two fluorine atoms. The four distinct carbon atoms of the morpholine ring would also be present in the spectrum, with their chemical shifts indicating their position relative to the nitrogen and oxygen heteroatoms.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance would be expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the single proton on the same carbon.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and piecing together the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity of protons around the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are in close proximity, providing insights into the stereochemistry and conformation of the morpholine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For the cation of 2-(Difluoromethyl)morpholine, HRMS would be used to confirm the molecular formula C₅H₁₀F₂NO⁺ by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within a few parts per million).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For 2-(Difluoromethyl)morpholine hydrochloride, the spectra would be expected to show:

N-H stretching and bending vibrations from the protonated amine (morpholinium ion).

C-H stretching and bending vibrations from the methylene (B1212753) groups of the ring and the C-H of the difluoromethyl group.

Strong C-O-C stretching vibrations characteristic of the ether linkage in the morpholine ring.

Strong C-F stretching vibrations associated with the difluoromethyl group.

Without access to the actual experimental data, the specific peak positions, coupling constants, and correlations for this compound cannot be reported. The generation of such data would require the synthesis and subsequent analytical characterization of the compound in a laboratory setting.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

As of the current available scientific literature, a detailed single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, specific crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. This absence of experimental crystallographic data prevents a definitive description of its solid-state molecular geometry and conformation, including precise bond lengths, bond angles, and torsional angles.

While X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of crystalline solids, its application is contingent on the successful growth of single crystals of suitable quality. The process of crystallization can be a significant bottleneck in structural studies.

For a conclusive understanding of the solid-state structure of this compound, further research involving the crystallization of the compound and subsequent single-crystal X-ray diffraction analysis is required. Such a study would provide invaluable insights into its precise molecular dimensions, conformational preferences, and the nature of the intermolecular interactions that govern its crystal packing.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org DFT calculations are instrumental in predicting a molecule's geometry, electronic properties, and energetics. For 2-(Difluoromethyl)morpholine (B6616687) hydrochloride, DFT studies can elucidate the distribution of electron density and the energies of molecular orbitals, which are fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For 2-(Difluoromethyl)morpholine hydrochloride, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The difluoromethyl group, being electron-withdrawing, is expected to influence the electron density distribution across the morpholine (B109124) ring and impact the energies of the frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for 2-(Difluoromethyl)morpholine

| Parameter | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be calculated in a typical FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. deeporigin.com The MEP map displays regions of varying electrostatic potential on the molecular surface. mdpi.com Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-poor areas, with positive potential (typically colored blue), are prone to nucleophilic attack. researchgate.net

DFT calculations can be employed to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating these parameters and comparing them with experimental data, the accuracy of the computational model and the proposed molecular structure can be validated. These theoretical predictions can also aid in the interpretation of experimental spectra.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule, revealing its preferred shapes and the dynamics of its structural transitions. nih.gov

For this compound, MD simulations can explore the various possible conformations of the morpholine ring (e.g., chair, boat, twist-boat) and the orientation of the difluoromethyl substituent. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity and how it interacts with target proteins.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, including DFT methods, are powerful tools for investigating the mechanisms of chemical reactions. biosynth.com These calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net By determining the activation energies for different possible reaction pathways, the most favorable mechanism can be elucidated. For instance, these methods can be applied to understand the synthesis of this compound or its metabolic fate.

Ligand-Protein Interaction Modeling for Molecular Design

Understanding how a small molecule like this compound interacts with a biological target is fundamental for drug design and discovery. nih.gov Ligand-protein interaction modeling, often employing techniques like molecular docking and molecular dynamics simulations, predicts the binding mode and affinity of a ligand to a protein's active site. nih.govresearchgate.netnih.gov

Molecular docking algorithms can screen large libraries of compounds and predict their binding orientation within a protein's binding pocket. researchgate.net Subsequent MD simulations can then be used to refine the binding pose and assess the stability of the ligand-protein complex over time. These computational approaches can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding, thereby guiding the design of more potent and selective molecules. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.